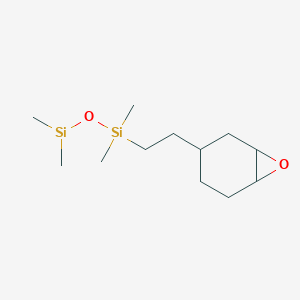![molecular formula C16H20ClN B14284678 N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride CAS No. 131409-88-6](/img/structure/B14284678.png)
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is a quaternary ammonium compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group, forming a positively charged ion. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride typically involves the alkylation of N,N-dimethylaniline with a suitable alkylating agent, such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium hydroxide or alkoxides.
Oxidation: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium N-oxide.
Reduction: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]amine.
Applications De Recherche Scientifique
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride involves its interaction with cell membranes and proteins. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects and enhanced drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium bromide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium iodide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium sulfate
Uniqueness
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly suitable for certain applications, such as phase transfer catalysis and antimicrobial formulations.
Propriétés
Numéro CAS |
131409-88-6 |
|---|---|
Formule moléculaire |
C16H20ClN |
Poids moléculaire |
261.79 g/mol |
Nom IUPAC |
dimethyl-[(4-methylphenyl)methyl]-phenylazanium;chloride |
InChI |
InChI=1S/C16H20N.ClH/c1-14-9-11-15(12-10-14)13-17(2,3)16-7-5-4-6-8-16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JMPWAPMZFFEGMO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C[N+](C)(C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
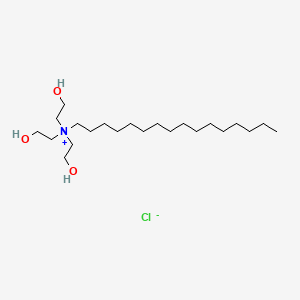
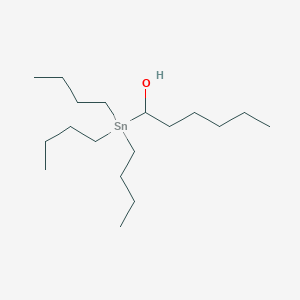
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
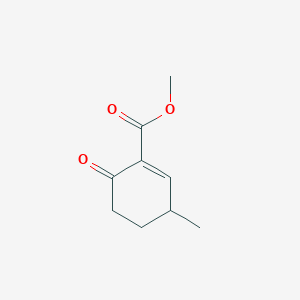
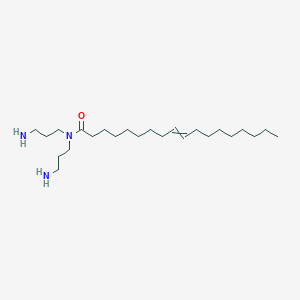
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

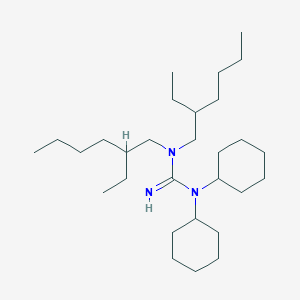
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

